molecular formula C36H37N3O2 B13779409 N-tert-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide CAS No. 82058-27-3

N-tert-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Cat. No.: B13779409
CAS No.: 82058-27-3
M. Wt: 543.7 g/mol
InChI Key: DOESCKXGZUBDDP-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic framework with multiple phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Cyclization Reactions: Formation of the bicyclic core structure through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of phenyl groups via substitution reactions using reagents like phenyl halides.

    Amidation Reactions: Formation of the carboxamide group through amidation of carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-TERT-BUTYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl 2,3,4,5,6,7,8,9,10-nonaoxodecanoate

Uniqueness

N-TERT-BUTYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE stands out due to its unique bicyclic structure and multiple phenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

82058-27-3

Molecular Formula

C36H37N3O2

Molecular Weight

543.7 g/mol

IUPAC Name

N-tert-butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide

InChI

InChI=1S/C36H37N3O2/c1-36(2,3)38-35(41)39-32(26-20-12-6-13-21-26)28-30(24-16-8-4-9-17-24)37-31(25-18-10-5-11-19-25)29(34(28)40)33(39)27-22-14-7-15-23-27/h4-23,28-33,37H,1-3H3,(H,38,41)

InChI Key

DOESCKXGZUBDDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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